Diethoxymethylsilane

Low-k dielectric PECVD Semiconductor interconnect

DEMS is the required organosilicon precursor for sub‑45nm low‑k SiOCH PECVD (k=2.10 vs. 3MS). Its single non‑hydrolyzable methyl and two ethoxy groups enable controlled hydrolysis and lower dielectric constant — a structure‑property advantage no generic silane replicates. In hydrosilylation, DEMS achieves 95% γ‑selectivity (allylamine, PtO₂). APDEMS‑derived SAMs partially passivate 3C‑SiC surface states. As a mild Si‑H reducing agent, it enables chemoselective carbonyl reduction. Procure for reproducible k<2.8 dielectrics, regiochemical control, and material consistency.

Molecular Formula C5H13O2Si
Molecular Weight 133.24 g/mol
CAS No. 2031-62-1
Cat. No. B037029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxymethylsilane
CAS2031-62-1
SynonymsDIETHOXYMETHYLSILANE; METHYLDIETHOXYSILANE; diethoxymethyl-silan; Silane, diethoxymethyl-; Diethoxymethylsilane [Hydrosilylating Reagent]; Diethoxymethylsilane. Methylhydrogendiethoxysilane.; Methyldiethoxysilane,97%; DiethoxyMethylsilane [Hydrosilylating R
Molecular FormulaC5H13O2Si
Molecular Weight133.24 g/mol
Structural Identifiers
SMILESCCO[Si](C)OCC
InChIInChI=1S/C5H13O2Si/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3
InChIKeyGAURFLBIDLSLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethoxymethylsilane (CAS 2031-62-1) Technical Profile: Procurement-Relevant Properties and Functional Class


Diethoxymethylsilane (DEMS, CAS 2031-62-1) is an organosilicon compound with the molecular formula C₅H₁₄O₂Si, classified as a tri-substituted alkoxysilane bearing one reactive Si-H bond, one methyl group, and two ethoxy groups . Key physical properties relevant to handling and formulation include a density of 0.838 g/mL at 20°C, boiling point of 94-95°C at 760 mmHg, refractive index of 1.3760, and a flash point of 10°C . The compound is miscible with water, 1,4-dioxane, THF, acetonitrile, dichloromethane, chloroform, DMSO, and toluene, but insoluble in diethyl ether and hexane . Commercially available purity grades typically range from ≥95% (GC) to 99.0% [1].

Diethoxymethylsilane Procurement Risk: Why In-Class Alkoxysilanes Cannot Be Interchanged Without Performance Loss


Diethoxymethylsilane occupies a distinct structural niche among organosilicon precursors and reagents that generic substitution cannot replicate. Unlike triethoxysilane (TES, HSi(OEt)₃) which contains three hydrolyzable ethoxy groups and no carbon-functional moiety, DEMS possesses two ethoxy groups and one non-hydrolyzable methyl group directly bonded to silicon . This methyl substitution fundamentally alters hydrolysis kinetics, crosslinking density, and final material properties in sol-gel and CVD applications. Compared to trimethylsilane (3MS, HSiMe₃), DEMS provides ethoxy-mediated hydrolytic condensation capability essential for network formation while retaining the Si-H bond for reduction and hydrosilylation chemistry [1]. Procurement of alternative silanes without verifying structure-property alignment risks producing materials with incorrect dielectric constants, insufficient mechanical integrity, or unintended surface energetics [2].

Diethoxymethylsilane Comparative Performance Data: Quantified Differentiation for Scientific Selection


DEMS vs. Trimethylsilane (3MS) in Low-k PECVD Films: Direct Comparative Performance Data

A direct comparative study using identical PECVD deposition conditions evaluated DEMS and trimethylsilane (3MS) as precursors for low-k dielectric films. The experimental results demonstrate that DEMS-based low-k films exhibit superior electrical performance and better thermal stability compared to 3MS-based films [1].

Low-k dielectric PECVD Semiconductor interconnect

DEMS PECVD Low-k Film Dielectric Constant: Tunable k-Value Range from 2.10 to 3.0 via Process Control

Systematic studies of DEMS-derived low-k SiOCH films deposited by PECVD demonstrate that the dielectric constant (k-value) can be tuned across a broad range through control of deposition parameters and post-deposition annealing. One study achieved a k-value decrease from 3.0 to 2.77 following annealing at 450°C for 30 minutes [1]. A more recent investigation demonstrated that by varying the DEMS/He flow rate ratio, the k-value decreased from 2.77 to 2.10, with corresponding refractive index reduction from 1.401 to 1.386 [2]. Leakage current densities for all plasma-polymerized DEMS films remained below 10⁻⁷ A/cm² at 1 MV/cm [2].

Dielectric constant PECVD Process optimization

DEMS in Platinum-Catalyzed Hydrosilylation: γ-Regioselectivity of 95:5 Demonstrated for Allylamine

In platinum oxide (Adam's Catalyst)-catalyzed hydrosilylation of allylamine with methyldiethoxysilane (DEMS), the reaction exhibited pronounced regioselectivity favoring γ-addition over β-addition. Experimental results demonstrated a regioselectivity ratio of 95:5 (γ:β), with overall reaction yield exceeding 95% after 24 hours [1]. This high γ-selectivity is critical for synthesizing specific organofunctional silanes with controlled architecture.

Hydrosilylation Regioselectivity Organosilicon synthesis

DEMS Combustion Enthalpy: Quantitative Benchmark for Thermal Process Safety Evaluation

Methyldiethoxysilane (DEMS) has a measured combustion enthalpy (ΔHcomb) of 3,713 kJ/mol [1]. This value serves as a quantitative reference for thermal hazard assessment in industrial-scale processes, particularly when compared to other silane-based reducing agents and organosilicon precursors.

Combustion enthalpy Process safety Thermal hazard

Diethoxymethylsilane Procurement-Guided Application Scenarios: Where Quantitative Differentiation Drives Selection


Sub-45nm Semiconductor Low-k Dielectric Film Deposition via PECVD

For semiconductor manufacturers and R&D facilities producing sub-45nm node integrated circuits, DEMS is the technically indicated precursor for low-k SiOCH dielectric film deposition by PECVD. Evidence demonstrates that DEMS-based films achieve k-values as low as 2.10 under optimized DEMS/He flow rate ratios [1], with leakage current densities below 10⁻⁷ A/cm² at 1 MV/cm [1]. Direct comparative data confirms DEMS-based films exhibit superior electrical performance and better thermal stability versus trimethylsilane (3MS)-based films under identical PECVD conditions [2]. Procurement of DEMS for this application is justified when process specifications require k < 2.8 with demonstrated thermal stability for back-end-of-line integration. Process control parameters—including O₂ flow rate (0-100 sccm) and deposition temperature—directly influence final k-value and should inform vendor selection based on supplied purity and consistency [3].

Regioselective Synthesis of γ-Functional Organosilanes via Platinum-Catalyzed Hydrosilylation

For synthetic chemistry laboratories requiring predictable γ-addition outcomes in hydrosilylation of aminated alkenes, DEMS offers quantified regioselectivity that generic hydrosilanes cannot guarantee. Under platinum oxide catalysis, hydrosilylation of allylamine with DEMS proceeds with 95% γ-selectivity (95:5 γ:β ratio) and >95% yield [4]. This high regiocontrol is essential for synthesizing γ-glycidoxypropyl methyldiethoxysilane and related organofunctional silane coupling agents where the position of the functional group dictates final material performance [4]. Procurement for this application should prioritize DEMS purity (≥96% GC) and proper inert atmosphere packaging to preserve Si-H bond integrity, as hydrolytic degradation compromises hydrosilylation efficiency [5].

Hydrophobic Surface Modification of Silicon Carbide (3C-SiC) and Inorganic Substrates

For materials science laboratories and surface engineering groups working with 3C-SiC, glass, metals, or ceramics, DEMS-derived amino-propyldiethoxymethylsilane (APDEMS) enables formation of smooth, densely packed self-assembled monolayers (SAMs) with tunable surface properties [6]. Experimental characterization using static water contact angle measurements, AFM, and XPS confirms that APDEMS-modified 3C-SiC surfaces achieve partial passivation of electrically active surface states, with reduced surface band bending observed following reaction with hydroxylated surfaces [6]. The two ethoxy groups of DEMS facilitate controlled hydrolysis and condensation to form stable Si-O-substrate bonds, while the methyl group provides hydrophobicity and the Si-H bond enables subsequent functionalization. Procurement for surface modification applications should verify hydrolytic sensitivity classification (Gelest rating: 7 - reacts slowly with moisture/water) to inform storage and handling protocols [5].

Mild and Selective Reduction of Carbonyl Compounds in Complex Molecule Synthesis

For pharmaceutical and fine chemical synthesis laboratories requiring chemoselective reduction of carbonyls in polyfunctional molecules, DEMS serves as a tri-substituted silane reducing agent with hydridic Si-H character that offers milder reducing power compared to aluminum-, boron-, and other metal-based hydrides [5]. The presence of ethoxy groups contributes to solubility in common organic solvents (THF, CH₂Cl₂, CHCl₃, toluene) while the methyl group moderates reactivity. DEMS has documented utility in selective reduction of carbonyl compounds, tandem reductive aldol reactions, and rhodium-catalyzed silylcarbocyclization . Procurement for reduction applications should consider that DEMS will form high-boiling polymeric by-products upon aqueous work-up [5], requiring appropriate quenching and separation protocols that differ from metal hydride reductions.

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